5-Halogenated Deoxycytidines Exhibit 10- to 100-Fold Lower Host Cytotoxicity Than 5-Halogenated Deoxyuridines at Equivalent Antiviral Potency
5-Iododeoxycytidine (ICdR, a deoxy analog of iodocytidine) inhibited herpes simplex virus (HSV) replication with efficacy equivalent to 5-iododeoxyuridine (IUdR) but exhibited 10- to 100-fold lower toxicity to uninfected host cells in tissue culture [1]. The enhanced selectivity stems from preferential phosphorylation of halogenated deoxycytidines by virus-induced pyrimidine nucleoside kinase rather than host enzymes [2]. While this direct evidence is for the 2'-deoxy analog (5-iodo-2'-deoxycytidine, CAS 611-53-0), it establishes the class-level advantage of the 5-iodocytosine base modification over 5-iodouracil-based analogs.
| Evidence Dimension | Host cell cytotoxicity at antiviral-equivalent concentrations |
|---|---|
| Target Compound Data | ICdR (5-iododeoxycytidine): 10–100× lower toxicity than IUdR at concentrations producing equivalent HSV inhibition |
| Comparator Or Baseline | IUdR (5-iododeoxyuridine): Baseline toxicity (10–100× higher) |
| Quantified Difference | 10- to 100-fold reduction in toxicity to uninfected cells |
| Conditions | Herpes simplex virus-infected versus uninfected tissue culture; Molecular Pharmacology 1975 |
Why This Matters
Researchers investigating antiviral mechanisms or developing nucleoside-based therapeutics should prioritize the 5-iodocytosine scaffold over 5-iodouracil scaffolds to minimize confounding host-cell cytotoxicity in mechanistic studies.
- [1] Schildkraut I, Cooper GM, Greer S. Selective Inhibition of the Replication of Herpes Simplex Virus by 5-Halogenated Analogues of Deoxycytidine. Molecular Pharmacology. 1975;11(2):153-158. View Source
- [2] Sincholle V. Corneal Permeability of 5-Iodo-2′-deoxycytidine. Nucleosides and Nucleotides. 1985;4(1-2):225-226. doi:10.1080/07328318508077862 View Source
